7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol
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Overview
Description
7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable oxidizing agent.
Sulfonylation: The thiadiazole ring is then sulfonylated using a sulfonyl chloride derivative.
Quinoline Core Formation: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the sulfonylated thiadiazole with the quinoline core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with amine groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the quinoline core can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinoline
- **7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-8-hydroxyquinoline
Uniqueness
The presence of both the thiadiazole and quinoline rings in 7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol provides a unique combination of chemical properties, making it distinct from other similar compounds
Properties
CAS No. |
922505-49-5 |
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Molecular Formula |
C12H9ClN4O3S2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
7-[(3-amino-1,2,4-thiadiazol-5-yl)sulfonylmethyl]-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C12H9ClN4O3S2/c13-8-4-6(10(18)9-7(8)2-1-3-15-9)5-22(19,20)12-16-11(14)17-21-12/h1-4,18H,5H2,(H2,14,17) |
InChI Key |
KBDRJLHPFGYKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl |
Origin of Product |
United States |
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